PY-60

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

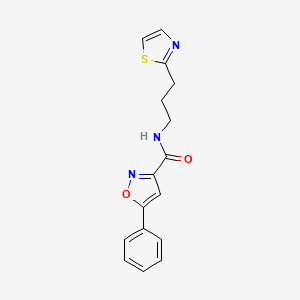

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-N-[3-(1,3-thiazol-2-yl)propyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-16(18-8-4-7-15-17-9-10-22-15)13-11-14(21-19-13)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFASECSYKSMYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2765218-56-0 | |

| Record name | PY-60 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV956D8WK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PY-60: A Small Molecule Activator of the YAP-TEAD Transcriptional Program - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, tissue regeneration, and tumorigenesis, with the transcriptional co-activator Yes-associated protein (YAP) and its paralog, TAZ, acting as the primary downstream effectors. Dysregulation of the Hippo pathway, leading to aberrant YAP/TAZ activity, is implicated in a variety of cancers. Conversely, transient activation of YAP holds therapeutic promise for regenerative medicine. PY-60 is a novel, cell-permeable small molecule that robustly activates YAP-dependent gene expression. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting ANXA2 to Activate YAP

This compound functions as a potent activator of YAP by directly targeting Annexin A2 (ANXA2), a key scaffolding protein in the Hippo pathway.[1] Under conditions of high cell density, ANXA2 localizes to the plasma membrane, where it sequesters YAP, facilitating its phosphorylation by the LATS1/2 kinases.[2] This phosphorylation event leads to the cytoplasmic retention and subsequent degradation of YAP, thereby inhibiting its transcriptional activity.

This compound directly binds to ANXA2 and disrupts its association with the cell membrane.[1][3] This liberates the ANXA2-YAP complex from the membrane, preventing the inhibitory phosphorylation of YAP.[2] The unphosphorylated, transcriptionally active form of YAP is then free to translocate to the nucleus, where it binds to TEAD family transcription factors, initiating the transcription of pro-proliferative and anti-apoptotic target genes such as ANKRD1, CYR61, and CTGF.[1] Notably, this compound increases the levels of these YAP-controlled transcripts without augmenting the expression of YAP1 itself.[1]

dot

References

The Discovery and Development of PY-60: A YAP Activator Targeting Annexin A2 for Regenerative Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PY-60 is a novel small molecule activator of the Yes-associated protein (YAP), a key transcriptional coactivator in the Hippo signaling pathway that governs organ size, tissue regeneration, and cell proliferation.[1][2] Discovered through high-throughput screening, this compound has emerged as a promising therapeutic agent for promoting regenerative repair, particularly in the context of cutaneous wound healing.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways and workflows.

Discovery of this compound

The discovery of this compound originated from a large-scale screening of over 800,000 molecules aimed at identifying compounds capable of stimulating regenerative pathways.[3] This effort led to the identification of a thiazole-substituted derivative, this compound, which demonstrated robust activation of YAP-dependent gene expression.

Mechanism of Action: Targeting ANXA2 to Activate YAP

This compound's therapeutic effects are mediated through its direct interaction with Annexin A2 (ANXA2), a protein that was identified as the molecular target of this compound through chemical proteomics.[1][5] ANXA2 plays a crucial role in regulating YAP activity. In response to high cell density, ANXA2 associates with YAP at the cell membrane, facilitating its inhibitory phosphorylation and sequestration, thereby suppressing its transcriptional activity.[1][2]

This compound acts by disrupting the localization of ANXA2 to the plasma membrane.[6] By binding to ANXA2, this compound liberates the ANXA2-YAP complex from the cell membrane.[1][5] This liberation prevents the inhibitory phosphorylation of YAP and promotes its association with phosphatases, leading to a nonphosphorylated, transcriptionally active form of YAP.[1][2] This active YAP then translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of pro-proliferative and regenerative genes.

Signaling Pathway Diagram

References

- 1. YAP-dependent proliferation by a small molecule targeting annexin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 3. Targeting a gene that controls tissue growth, scientists reveal regenerative path for treating diabetic foot ulcers | Scripps Research [scripps.edu]

- 4. Pharmacological YAP activation promotes regenerative repair of cutaneous wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

PY-60: A Novel Modulator of the Hippo Pathway via Annexin A2

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various cancers, making it a key target for therapeutic development.[2] The core of the Hippo pathway consists of a kinase cascade involving MST1/2 and LATS1/2, which ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.[3] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocates to the nucleus, binds to TEAD transcription factors, and drives the expression of genes that promote cell growth and inhibit apoptosis.[3] This whitepaper provides an in-depth technical overview of PY-60, a small molecule that modulates the Hippo pathway through a novel mechanism involving Annexin A2 (ANXA2).

Mechanism of Action of this compound

This compound represents a distinct class of Hippo pathway modulators. Unlike direct kinase inhibitors, this compound targets ANXA2, a protein that plays a crucial role in scaffolding components of the Hippo pathway at the cell membrane.[4] ANXA2 directly associates with YAP at adherens junctions in response to increased cell density.[4]

The binding of this compound to ANXA2 decreases its association with the cell membrane.[4] This disruption has a dual effect on YAP:

-

It prevents the LATS1/2-catalyzed phosphorylation of YAP at the plasma membrane.[4]

-

It promotes the dephosphorylation of YAP by keeping it bound to ANXA2, which is associated with the PP2A phosphatase complex.[4]

This net effect is a significant increase in dephosphorylated, active YAP, leading to a more robust activation of YAP-dependent transcription compared to other Hippo pathway inhibitors like the MST1/2 inhibitor XMU-MP-1.[4]

Quantitative Data Summary

The effects of this compound on the Hippo pathway have been quantified in various assays. The tables below summarize the key findings.

Table 1: Effect of this compound on YAP Phosphorylation and TEAD-Luciferase Activity

| Treatment | Concentration | P-YAP (S127) Level (Relative to Control) | TEAD-LUC Luminance (Relative to Control) |

| Control (DMSO) | - | 1.0 | 1.0 |

| This compound | 10 µM | Decreased | Increased |

| XMU-MP-1 | 1 µM | Decreased | Increased |

Data derived from Western blot and luciferase reporter assays in 293A and 293A-TEAD-LUC cells, respectively, after 24 hours of treatment.[4]

Table 2: Effect of this compound on YAP Target Gene Expression

| Treatment | Concentration | ANKRD1 mRNA Level (Fold Change) | CYR61 mRNA Level (Fold Change) |

| Control (DMSO) | - | 1.0 | 1.0 |

| This compound | 10 µM | Significant Increase | Significant Increase |

| XMU-MP-1 | 1 µM | Moderate Increase | Moderate Increase |

Data derived from qPCR analysis in 293A cells treated for 24 hours.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key experiments cited in this guide.

Western Blot Analysis of YAP Phosphorylation

-

Cell Culture and Treatment: 293A cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were seeded in 6-well plates and grown to 80-90% confluency. The cells were then treated with either DMSO (control), 10 µM this compound, or 1 µM XMU-MP-1 for 24 hours.

-

Protein Extraction: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Cell lysates were centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: The supernatant containing the protein was collected, and the protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against phospho-YAP (Ser127) and total YAP. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

References

- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 2. The Hippo signaling pathway: from multiple signals to the hallmarks of cancers: Hippo pathway: from multiple signals to the hallmarks of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hippo/YAP pathway for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of PY-60 in Cellular Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the small molecule PY-60 and its function in promoting cell proliferation. This compound has emerged as a potent activator of the Hippo signaling pathway effector, Yes-associated protein (YAP), offering a valuable tool for studying cellular growth, tissue regeneration, and potential therapeutic interventions. This document details the mechanism of action of this compound, presents quantitative data on its cellular effects, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and workflows.

Core Mechanism of Action: Targeting ANXA2 to Activate YAP

This compound functions as a robust and specific activator of YAP-dependent gene transcription.[1] Its primary molecular target is Annexin A2 (ANXA2), a crucial scaffolding protein within the Hippo signaling pathway.[1] Under normal conditions, particularly at high cell density, ANXA2 sequesters YAP at the plasma membrane, facilitating its inhibitory phosphorylation by LATS1/2 kinases. This phosphorylation leads to YAP's cytoplasmic retention and subsequent degradation, thus suppressing its transcriptional co-activator function.

This compound directly binds to ANXA2 with a dissociation constant (Kd) of 1.4 µM, antagonizing its function.[1] This interaction liberates the ANXA2-YAP complex from the cell membrane.[1] Once freed, YAP translocates to the nucleus, where it complexes with TEAD transcription factors to initiate the expression of a suite of pro-proliferative and anti-apoptotic genes.[2]

Caption: this compound signaling pathway leading to cell proliferation.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various cellular processes related to proliferation.

Table 1: this compound Activity and Binding Affinity

| Parameter | Value | Cell Line/System | Reference |

| EC50 (TEAD-LUC Reporter) | 1.5 µM (with serum) | 293A-TEAD-LUC | [1] |

| 1.6 µM (without serum) | 293A-TEAD-LUC | [1][3] | |

| Kd (Binding to ANXA2) | 1.4 µM | Recombinant ANXA2 | [1] |

Table 2: Effect of this compound on YAP Target Gene Expression (qRT-PCR)

| Target Gene | Cell Line | This compound Concentration | Fold Change (vs. Control) | Reference |

| ANKRD1 | 293A | 10 µM | ~4.5 | [4] |

| CTGF | 293A | 10 µM | ~3.5 | [4] |

| CYR61 | 293A | 10 µM | ~3.0 | [4] |

| ANKRD1 | HaCaT | 10 µM | ~6.0 | [4] |

| CTGF | HaCaT | 10 µM | ~4.0 | [4] |

| CYR61 | HaCaT | 10 µM | ~3.5 | [4] |

Table 3: Functional Effects of this compound on Cell Proliferation and Migration

| Parameter | Cell Line/Model | This compound Concentration | Observation | Reference |

| Cell Proliferation | Human Keratinocytes | 1 µM | ~1.7-fold increase over 3 days | |

| Cell Migration | Human Keratinocytes | 1 µM | ~7-fold increase in migrated cells | |

| Epidermal Thickness | C57BL/6 Mice (topical) | 10 µM | ~2-fold increase | [1] |

Experimental Protocols

Detailed methodologies for key experiments to assess the function of this compound are provided below.

TEAD-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the YAP-TEAD complex.

Materials:

-

293A-TEAD-LUC stable reporter cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Seed 293A-TEAD-LUC cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO).

-

Replace the medium in the wells with the this compound dilutions or vehicle control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.

Immunofluorescence for YAP Nuclear Translocation

This method visualizes the subcellular localization of YAP.

Materials:

-

Cells of interest (e.g., MCF10A, HaCaT)

-

Glass coverslips in a 24-well plate

-

This compound stock solution (in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against YAP (e.g., Santa Cruz Biotechnology, sc-101199)

-

Alexa Fluor-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips and allow them to adhere.

-

Treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 6 hours).

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-YAP antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash three times with PBS and mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.

Western Blot Analysis

This technique is used to detect changes in the levels of proteins in the Hippo pathway and YAP targets.

Materials:

-

Cells of interest

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-YAP, anti-p-YAP, anti-CTGF, anti-CYR61, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Culture and treat cells with this compound as required.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the percentage of cells in different phases of the cell cycle.

Materials:

-

Cells of interest

-

This compound stock solution (in DMSO)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with various concentrations of this compound or vehicle for the desired duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for investigating the effects of this compound and the logical relationship of its mechanism.

Caption: A typical experimental workflow for studying this compound.

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a valuable chemical probe for elucidating the mechanisms of YAP-driven cell proliferation. Its specific targeting of the ANXA2-YAP interaction provides a direct means of activating this critical signaling pathway. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and scientists in academia and the pharmaceutical industry to investigate the multifaceted roles of YAP in health and disease, and to explore the therapeutic potential of modulating this pathway. The continued study of this compound and similar molecules will undoubtedly deepen our understanding of tissue homeostasis and regeneration, and may pave the way for novel therapeutic strategies for a range of proliferative disorders.

References

PY-60 as a Tool for Studying YAP Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Understanding PY-60 and the YAP Signaling Pathway

The Hippo signaling pathway is a crucial regulator of tissue growth and organ size, and its dysregulation is a hallmark of various cancers. The transcriptional co-activator Yes-associated protein (YAP) is the primary downstream effector of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to TEAD family transcription factors to drive the expression of genes that promote cell proliferation and suppress apoptosis. The small molecule this compound has emerged as a potent and specific chemical tool for activating YAP signaling, providing researchers with a method to probe the intricacies of the Hippo pathway and explore its therapeutic potential.

This compound's mechanism of action is unique in that it does not directly target YAP. Instead, it binds to Annexin A2 (ANXA2), a calcium-dependent phospholipid-binding protein.[1] Under conditions of high cell density, ANXA2 is typically localized to the plasma membrane, where it plays a role in sequestering and inactivating YAP. This compound directly binds to ANXA2, disrupting its interaction with YAP and its localization at the cell membrane.[2] This leads to the dephosphorylation of YAP at key inhibitory sites (such as Serine 127), promoting its accumulation in the nucleus and the subsequent activation of its transcriptional program.

Quantitative Profile of this compound

The following table summarizes the key quantitative parameters that define the biochemical and cellular activity of this compound.

| Parameter | Value | Description | Cell Line / System |

| Binding Affinity (Kd) | 1.4 µM | Dissociation constant for the binding of this compound to recombinant ANXA2 protein. | In vitro binding assay |

| EC50 (TEAD-Luciferase) | 1.5 µM | Half-maximal effective concentration for the activation of a TEAD-responsive luciferase reporter in the absence of serum. | 293A-TEAD-LUC cells |

| EC50 (TEAD-Luciferase) | 1.6 µM | Half-maximal effective concentration for the activation of a TEAD-responsive luciferase reporter in the presence of serum. | 293A-TEAD-LUC cells |

Key Experimental Protocols for Utilizing this compound

This section provides detailed methodologies for the fundamental experiments used to characterize the effects of this compound on YAP signaling.

Measurement of YAP Transcriptional Activity with a Luciferase Reporter Assay

This assay provides a quantitative readout of YAP-TEAD-mediated gene transcription.

Materials:

-

HEK293T cells stably expressing a TEAD-responsive luciferase reporter (e.g., 8xGTIIC-luciferase).

-

This compound (solubilized in DMSO).

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

-

96-well cell culture plates.

Protocol:

-

Seed HEK293T-TEAD-luciferase cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

After 24 hours, replace the growth medium with a serum-free medium and incubate for an additional 16-24 hours to synchronize the cells and reduce basal YAP activity.

-

Prepare a serial dilution of this compound in a serum-free medium. A typical concentration range to test is 0.1 µM to 30 µM. Include a vehicle-only control (DMSO).

-

Add the this compound dilutions or vehicle control to the cells and incubate for 18-24 hours.

-

Following incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

-

Data can be normalized to the total protein concentration of each well to account for any variations in cell number.

Analysis of Endogenous YAP Target Gene Expression by qRT-PCR

This method validates the effect of this compound on the transcription of known YAP target genes.

Materials:

-

Cell line of interest (e.g., HEK293T, MCF10A).

-

This compound.

-

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

-

SYBR Green qPCR master mix.

-

qRT-PCR instrument.

-

Primers for YAP target genes (ANKRD1, CYR61, CTGF) and a housekeeping gene (GAPDH).

Protocol:

-

Plate cells and treat with an effective concentration of this compound (e.g., 10 µM) or vehicle control for a desired time period (e.g., 24 hours).

-

Isolate total RNA from the cells using a commercial RNA isolation kit.

-

Synthesize first-strand cDNA from 1 µg of total RNA.

-

Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers.

-

Perform the qRT-PCR using a standard cycling protocol.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Table of Human qRT-PCR Primers:

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| ANKRD1 | AGGGTCTGAGGGCTAGAGTGT | GCTGAGGTTGTCAGCTGAGTT |

| CYR61 | GAGTGGGTCTGTGACGAGGAT | GGTGTCTGAGCTTGGGAGAA |

| CTGF | GAGCTAGGCTGGAGAAGCAG | GATGCACAGTCTTCCAGGTC |

| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |

Assessment of YAP Phosphorylation and Protein Levels by Western Blotting

This technique is used to determine if this compound treatment leads to a decrease in the inhibitory phosphorylation of YAP.

Materials:

-

Cell line of interest.

-

This compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and blotting apparatus.

-

PVDF membrane.

-

Primary antibodies: anti-YAP, anti-phospho-YAP (Ser127), anti-ANXA2, and a loading control (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

ECL detection reagent.

Protocol:

-

Treat cells with this compound as described for the qRT-PCR experiment.

-

Lyse the cells in ice-cold RIPA buffer.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL reagent and an imaging system.

Visualization of YAP Nuclear Translocation by Immunofluorescence

This method provides a visual confirmation of YAP's movement into the nucleus upon this compound treatment.

Materials:

-

Cells grown on glass coverslips.

-

This compound.

-

4% paraformaldehyde in PBS.

-

0.25% Triton X-100 in PBS.

-

Blocking solution (e.g., 1% BSA in PBS).

-

Primary antibody against YAP.

-

Fluorescently-labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

Protocol:

-

Treat cells grown on coverslips with this compound or vehicle control.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 30 minutes.

-

Incubate with the primary anti-YAP antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides and visualize the subcellular localization of YAP.

Visualizing the Molecular and Experimental Landscape

This compound's Mechanism of Action on the YAP Signaling Pathway

Caption: this compound inhibits ANXA2, leading to YAP dephosphorylation and nuclear translocation.

A Generalized Experimental Workflow for Investigating this compound

Caption: A structured workflow for characterizing the effects of this compound in vitro and in vivo.

References

The Small Molecule PY-60: A Technical Guide to its Interaction with Annexin A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

PY-60 is a novel small molecule that has been identified as a potent activator of the Yes-associated protein (YAP), a key transcriptional coactivator in the Hippo signaling pathway.[1] This pathway is crucial in regulating organ size, cell proliferation, and tissue regeneration. The therapeutic potential of activating YAP is being explored for conditions requiring proliferative repair. Chemical proteomics has revealed that this compound exerts its effects by directly targeting Annexin A2 (ANXA2), a calcium-dependent phospholipid-binding protein.[1] This technical guide provides an in-depth overview of the interaction between this compound and ANXA2, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and Annexin A2

This compound is a thiazole-substituted derivative that has been shown to robustly activate YAP-dependent gene expression.[2] It functions by liberating the ANXA2-YAP complex from the cell membrane, where ANXA2 normally facilitates the inhibitory phosphorylation of YAP.[1] By binding to ANXA2, this compound promotes a non-phosphorylated, transcriptionally active form of YAP.[1]

Annexin A2 (ANXA2) is a pleiotropic protein involved in various cellular processes, including signal transduction, cell proliferation, and membrane organization. It is often found upregulated in various cancers and is implicated in tumor progression and metastasis. ANXA2 can exist as a monomer or as a heterotetramer with S100A10, and it plays a role in plasminogen activation on the cell surface.

Quantitative Data: this compound and ANXA2 Interaction

The interaction between this compound and ANXA2 has been characterized by several key quantitative parameters, which are summarized in the table below.

| Parameter | Value | Method | Cell Line/System | Reference |

| Binding Affinity (Kd) | 1.4 µM | Biolayer Interferometry | Recombinant ANXA2 | [3] |

| EC50 (YAP Transcriptional Activity) | 1.5 - 1.6 µM | TEAD-Luciferase Reporter Assay | 293A cells | [2] |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves the disruption of the inhibitory function of ANXA2 on YAP within the Hippo signaling pathway. The following diagram illustrates this process.

Caption: this compound binds to ANXA2, preventing YAP sequestration and phosphorylation, leading to YAP nuclear translocation and activation of pro-proliferative gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and ANXA2.

Biolayer Interferometry (BLI) for Binding Affinity Determination

This protocol outlines the procedure for measuring the binding affinity (Kd) of this compound for ANXA2.

Materials:

-

Recombinant human ANXA2 protein

-

This compound

-

BLI system (e.g., Octet RED384)

-

Streptavidin (SA) biosensors

-

Kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)

-

96-well black microplate

Procedure:

-

Hydration: Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.

-

Immobilization: Immobilize biotinylated recombinant ANXA2 onto the SA biosensors.

-

Baseline: Establish a stable baseline by dipping the biosensors into wells containing kinetics buffer.

-

Association: Transfer the biosensors to wells containing serial dilutions of this compound in kinetics buffer and record the association for a defined period.

-

Dissociation: Move the biosensors back to wells with kinetics buffer to measure the dissociation.

-

Data Analysis: Analyze the binding curves using the instrument's software to calculate the association (ka), dissociation (kd), and binding affinity (Kd) constants.

TEAD-Responsive Luciferase Reporter Assay

This assay is used to quantify the activation of YAP-dependent transcription by this compound.

Materials:

-

HEK293A cells stably expressing a TEAD-responsive luciferase reporter (293A-TEAD-LUC)

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

-

96-well white, clear-bottom tissue culture plates

Procedure:

-

Cell Seeding: Seed 293A-TEAD-LUC cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.

-

Treatment: The following day, treat the cells with a dose-response range of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Lysis and Luciferase Reaction: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase signal to a control and plot the dose-response curve to determine the EC50 value.

Caption: A simplified workflow for the TEAD-luciferase reporter assay to measure this compound-induced YAP activation.

In Vivo Topical Application in a Mouse Model

This protocol describes the topical application of this compound to the dorsal skin of mice to assess its effect on epidermal proliferation.

Materials:

-

This compound formulated in a suitable vehicle (e.g., acetone or a gel formulation)[4]

-

Wild-type mice (e.g., C57BL/6)

-

Clippers for hair removal

-

Topical anesthetic (optional)

-

Calipers for measuring skin thickness

-

Histology equipment and reagents (e.g., hematoxylin and eosin, anti-K14 antibody)

Procedure:

-

Acclimatization and Hair Removal: Acclimatize mice to housing conditions. A few days before the experiment, remove the dorsal hair of the mice.

-

Topical Application: Apply a defined volume and concentration of the this compound formulation or vehicle control to the shaved dorsal skin daily for a specified duration (e.g., 10 days).[2]

-

Observation and Measurement: Monitor the mice for any adverse reactions. Skin thickness can be measured using calipers.

-

Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect the treated skin for histological analysis.

-

Histology: Process the skin samples for hematoxylin and eosin (H&E) staining to assess epidermal thickness and for immunohistochemistry (e.g., anti-K14) to identify keratinocyte precursors.[2]

Chemical Proteomics for Target Deconvolution

The identification of ANXA2 as the direct target of this compound was achieved through chemical proteomics. This involved the synthesis of a photo-activatable affinity probe of this compound.

References

- 1. YAP-dependent proliferation by a small molecule targeting annexin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for cutaneous wound healing assay in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of Skin Wound Healing Using a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Small-Molecule Activators of the YAP Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its primary downstream effectors are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1] Dysregulation of the Hippo-YAP pathway is implicated in a variety of diseases, including cancer and fibrosis. Consequently, the development of small molecules that can modulate YAP activity is of significant therapeutic interest. This technical guide provides an in-depth overview of small-molecule activators of the YAP pathway, their mechanisms of action, quantitative data, and detailed experimental protocols for their characterization.

The Hippo-YAP Signaling Pathway

The core of the Hippo pathway is a kinase cascade. In mammals, this cascade consists of the Sterile-20 like kinases MST1/2 and the large tumor suppressor kinases LATS1/2.[2] When the Hippo pathway is active, typically in response to stimuli such as high cell density, MST1/2 phosphorylate and activate LATS1/2.[3][4] Activated LATS1/2 then phosphorylate YAP and TAZ, leading to their cytoplasmic sequestration via binding to 14-3-3 proteins and subsequent proteasomal degradation.[2] When the Hippo pathway is "off," unphosphorylated YAP/TAZ can enter the nucleus and bind to TEAD transcription factors, leading to the transcription of target genes.[3][4]

Small-molecule activators of the YAP pathway function by promoting the nuclear localization and transcriptional activity of YAP/TAZ. This is primarily achieved by inhibiting the upstream Hippo kinase cascade, particularly LATS1/2, or by targeting other regulatory proteins involved in YAP cytoplasmic retention.

Caption: The Hippo-YAP signaling pathway and points of intervention by small-molecule activators.

Small-Molecule Activators of the YAP Pathway: Quantitative Data

The following tables summarize the quantitative data for several known small-molecule activators of the YAP pathway. These compounds primarily act by inhibiting upstream kinases (LATS1/2) or other regulatory proteins.

| Compound | Target | Mechanism of Action | IC50 / EC50 | Cell Line / Assay Conditions | Reference(s) |

| TRULI | LATS1/2 | ATP-competitive inhibitor of LATS1 and LATS2 kinases, preventing YAP phosphorylation. | IC50 = 0.2 nM (LATS1/2, 10 µM ATP) EC50 = 510 nM (YAP dephosphorylation) | LATS1/2 in vitro kinase assay Serum-starved HEK293A cells | [2][5] |

| GA-017 | LATS1/2 | Potent and selective inhibitor of LATS1 and LATS2. | IC50 = 4.10 nM (LATS1), 3.92 nM (LATS2) EC50 = 3.51 µM (cell growth) | In vitro kinase assay SKOV3 cells | [3][6][7] |

| This compound | ANXA2 | Binds to Annexin A2, antagonizing its function in repressing YAP activity. | EC50 = 1.6 µM (TEAD luciferase reporter) Kd = 1.4 µM (binding to ANXA2) | 293A-TEAD-LUC cells | |

| Sphingosine-1-phosphate (S1P) | S1P Receptor 2 (S1PR2) | Activates S1PR2, leading to Rho GTPase activation and F-actin polymerization, which promotes YAP nuclear localization. | EC50 = 17 nM (YAP nuclear localization) | Not specified | [3] |

| Lysophosphatidic acid (LPA) | LPA Receptors | Activates G12/13- or Gq/11-coupled LPA receptors, inhibiting LATS1/2 kinases. | EC50 = 316 nM (YAP nuclear localization) | Not specified | [3][4] |

| Vinorelbine | Microtubules | Microtubule destabilizer that promotes YAP nuclear localization and transcriptional activation. | Not specified for direct YAP activation | FDA-approved drug screen | |

| Thioridazine | Dopamine Receptors (and others) | Enhances YAP phosphorylation at Ser127, leading to cytoplasmic retention (acts as an inhibitor). | Not specified for direct YAP inhibition | FDA-approved drug screen |

Experimental Protocols

Western Blot for YAP Phosphorylation

This protocol is used to determine the phosphorylation status of YAP at key residues (e.g., Ser127) as an indicator of Hippo pathway activity. A decrease in phosphorylated YAP (p-YAP) relative to total YAP indicates pathway inhibition and YAP activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-YAP (Ser127), anti-YAP, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with the small-molecule activator at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-p-YAP, anti-YAP, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize p-YAP levels to total YAP and the loading control.

-

Caption: Workflow for Western Blot analysis of YAP phosphorylation.

Immunofluorescence for YAP Nuclear Localization

This protocol visualizes the subcellular localization of YAP. An increase in the nuclear-to-cytoplasmic ratio of YAP fluorescence intensity indicates its activation.

Materials:

-

Cells cultured on glass coverslips

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-YAP

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips and treat with the small-molecule activator.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with anti-YAP primary antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI or Hoechst for 5 minutes.

-

-

Mounting and Imaging:

-

Wash with PBS and mount coverslips on slides with antifade medium.

-

Image using a fluorescence microscope.

-

-

Image Analysis:

-

Quantify the mean fluorescence intensity of YAP in the nucleus (defined by DAPI/Hoechst stain) and the cytoplasm for multiple cells.

-

Calculate the nuclear-to-cytoplasmic intensity ratio.

-

Caption: Workflow for Immunofluorescence analysis of YAP nuclear localization.

YAP/TEAD Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the YAP/TEAD complex. An increase in luciferase activity indicates enhanced YAP-mediated gene expression.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

-

Control plasmid for normalization (e.g., Renilla luciferase plasmid)

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a multi-well plate.

-

Co-transfect cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with the small-molecule activator at various concentrations.

-

-

Cell Lysis and Luciferase Assay:

-

After the desired treatment duration (e.g., 16-24 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in luciferase activity relative to the vehicle-treated control.

-

Conclusion

The small-molecule activators of the YAP pathway represent a promising class of compounds with potential therapeutic applications in regenerative medicine and other areas where enhanced cell proliferation is desired. This guide provides a foundational understanding of these molecules, their mechanisms of action, and the key experimental methodologies for their characterization. As research in this field continues, the identification and development of more potent and selective YAP activators will undoubtedly open new avenues for therapeutic intervention.

References

- 1. Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Autophagy Enhances the Antitumor Effect of Thioridazine in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of thioridazine stereoisomers on the drug accumulation of mouse lymphoma and human prostate cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

The Small Molecule PY-60: A Catalyst for YAP-Driven Cellular Proliferation and Tissue Regeneration

A Technical Guide for Researchers and Drug Development Professionals

October 30, 2025

Executive Summary

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key therapeutic target in regenerative medicine and oncology. Central to this pathway is the transcriptional co-activator Yes-associated protein (YAP), which, when activated, orchestrates a potent pro-proliferative genetic program. The small molecule PY-60 has been identified as a robust activator of YAP transcriptional activity. This document provides an in-depth technical overview of this compound's impact on YAP-controlled transcripts, detailing its mechanism of action, presenting quantitative data on its efficacy, and providing comprehensive experimental protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of YAP activation.

Introduction: The Hippo-YAP Signaling Axis and the Role of this compound

The Hippo pathway is a complex signaling cascade that ultimately controls the phosphorylation and cellular localization of YAP. In its phosphorylated state, YAP is sequestered in the cytoplasm, preventing it from enacting its transcriptional program. When the Hippo pathway is inactive, YAP remains unphosphorylated, translocates to the nucleus, and binds to TEA domain (TEAD) transcription factors to drive the expression of a suite of genes involved in cell proliferation, survival, and tissue growth.

This compound is a small molecule that activates YAP-driven transcription by targeting Annexin A2 (ANXA2), a scaffolding protein in the Hippo pathway.[1][2] this compound inhibits the function of ANXA2, which normally sequesters YAP at the plasma membrane, leading to its inhibitory phosphorylation.[3] By disrupting this interaction, this compound promotes the dephosphorylation and nuclear translocation of YAP, thereby unleashing its transcriptional activity.[2] This targeted mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of YAP and a potential therapeutic agent for conditions where enhanced tissue regeneration is desired.

Quantitative Impact of this compound on YAP-Controlled Transcripts

This compound has been shown to potently and selectively activate YAP-dependent gene expression in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data demonstrating the impact of this compound on YAP activity and the transcription of its target genes.

| Parameter | Cell Line | Value | Citation |

| EC50 (TEAD-Luciferase Reporter Assay) | HEK293A | 1.6 µM | [3] |

| Table 1: In Vitro Potency of this compound. The half-maximal effective concentration (EC50) of this compound in a TEAD-responsive luciferase reporter assay demonstrates its potency in activating YAP-driven transcription. |

| Target Gene | Cell Line | This compound Concentration | Fold Change (vs. DMSO) | Citation |

| ANKRD1 | HEK293A | 10 µM | Data not explicitly quantified in snippets | [3] |

| CYR61 | HEK293A | 10 µM | Data not explicitly quantified in snippets | [3] |

| CTGF | HEK293A | 10 µM | Data not explicitly quantified in snippets | |

| Table 2: this compound-Induced Upregulation of YAP Target Genes. Treatment of human cell lines with this compound leads to a robust increase in the mRNA levels of canonical YAP target genes, as measured by RT-qPCR. While the precise fold-change values are not available in the provided search snippets, the sources confirm a significant upregulation. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for the key experiments used to characterize the impact of this compound on YAP-controlled transcripts.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293A) cells are a commonly used cell line for studying the Hippo-YAP pathway.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Transfection (for reporter assays): Cells are seeded in 96-well plates and transfected at 70-80% confluency using a suitable transfection reagent according to the manufacturer's instructions.

TEAD-Responsive Luciferase Reporter Assay

This assay is a cornerstone for quantifying YAP transcriptional activity. It utilizes a reporter plasmid containing multiple TEAD-binding elements upstream of a luciferase gene (e.g., 14xTEAD-LUC).

-

Reagents:

-

TEAD-responsive luciferase reporter plasmid.

-

A constitutively active Renilla luciferase plasmid (for normalization).

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

-

-

Protocol:

-

Co-transfect HEK293A cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid.

-

24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 16-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase reporter assay system manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is employed to measure the relative abundance of specific YAP target gene transcripts.

-

Reagents:

-

RNA isolation kit.

-

cDNA synthesis kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Gene-specific primers for human ANKRD1, CYR61, CTGF, and a housekeeping gene (e.g., GAPDH or ACTB).

-

-

Protocol:

-

RNA Isolation: Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours). Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

-

-

Primer Sequences (Human):

-

ANKRD1:

-

Forward: Sequence not available in search results

-

Reverse: Sequence not available in search results

-

-

CYR61:

-

Forward: Sequence not available in search results

-

Reverse: Sequence not available in search results

-

-

CTGF:

-

Forward: Sequence not available in search results

-

Reverse: Sequence not available in search results

-

-

GAPDH (example):

-

Forward: 5'-AGCCACATCGCTCAGACAC-3'

-

Reverse: 5'-GCCCAATACGACCAAATCC-3'

-

-

Visualizing the Molecular Interactions and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in studying this compound's effects. The following diagrams were generated using Graphviz (DOT language) to adhere to the specified visualization requirements.

Caption: this compound mediated activation of the YAP signaling pathway.

References

Methodological & Application

Application Notes and Protocols for PY-60 in In-Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PY-60 is a novel small molecule activator of the Yes-associated protein (YAP), a key transcriptional coactivator in the Hippo signaling pathway.[1] The Hippo pathway is a critical regulator of organ size, cell proliferation, and stem cell function.[2] this compound exerts its effects by directly targeting Annexin A2 (ANXA2), a protein that sequesters YAP at the plasma membrane, leading to its inhibitory phosphorylation.[1] By binding to ANXA2, this compound disrupts this interaction, promoting the dephosphorylation and nuclear translocation of YAP, where it can activate the transcription of pro-proliferative and anti-apoptotic genes.[1][3]

These application notes provide an overview of the in-vitro applications of this compound and detailed protocols for key experimental setups.

Mechanism of Action

This compound functions by modulating the Hippo signaling pathway through its interaction with ANXA2. Under conditions of high cell density, ANXA2 binds to YAP at the cell membrane, facilitating its phosphorylation by LATS1/2 kinases and subsequent cytoplasmic retention and degradation. This compound competitively binds to ANXA2, displacing YAP and preventing its inhibitory phosphorylation.[1] This allows YAP to translocate to the nucleus, bind to TEAD transcription factors, and initiate the transcription of its target genes, which are involved in cell proliferation, migration, and survival.

Summary of In-Vitro Effects of this compound

| Assay Type | Cell Lines | This compound Concentration | Observed Effect | Reference |

| TEAD Luciferase Reporter | 293A | EC50 = 1.5 - 1.6 µM | Dose-dependent increase in luciferase activity | |

| Western Blot (p-YAP S127) | 293A | 10 µM | Decreased YAP phosphorylation | [3] |

| Immunofluorescence | MDCK | 10 µM | Increased nuclear localization of YAP | [4] |

| qRT-PCR (YAP targets) | 293A, MCF10A, HEK293T, H69, HaCaT | 10 µM | Increased transcript levels of ANKRD1, CYR61, CTGF | |

| Cell Proliferation | HEKa | 1 - 5 µM | Dose-dependent increase in cell number (~1.7-fold) | [5][6] |

| In-vitro Wound Healing | HEKa | 1 - 5 µM | Accelerated wound closure | [5] |

| Transwell Migration | HEKa | 1 µM | ~7-fold increase in migrated cells | [5] |

| Spheroid Formation | HEKa | 1 µM | Increased number and size of spheroids | [5][6] |

| Soft Agar Colony Formation | MCF10A | 10 µM | Increased number of colonies | [7] |

Experimental Protocols

TEAD-Luciferase Reporter Assay for YAP Activity

This assay quantitatively measures the transcriptional activity of the YAP/TEAD complex.

Materials:

-

293A cells stably expressing a TEAD-responsive luciferase reporter (293A-TEAD-LUC)

-

This compound (stock solution in DMSO)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

96-well white, clear-bottom plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Protocol:

-

Seed 293A-TEAD-LUC cells in a 96-well plate at a high density to promote Hippo pathway activation.

-

Incubate the cells for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 0.1 µM to 10 µM is recommended. Include a DMSO vehicle control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO.

-

Incubate the plate for another 24 hours.

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase readings to a measure of cell viability (e.g., CellTiter-Glo®) if significant cytotoxicity is expected.

-

Plot the dose-response curve and calculate the EC50 value.

Western Blot for YAP Phosphorylation

This protocol is used to assess the phosphorylation status of YAP at Serine 127, an indicator of its inactivation.

Materials:

-

Cell line of interest (e.g., 293A)

-

This compound (stock solution in DMSO)

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-YAP (S127), anti-YAP, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to a high confluency.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize p-YAP to total YAP and the loading control.

Immunofluorescence for YAP Nuclear Localization

This method allows for the visualization of YAP's subcellular localization.

Materials:

-

Cell line of interest (e.g., MDCK)

-

This compound (stock solution in DMSO)

-

Glass coverslips in a 24-well plate

-

4% paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-YAP

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips in a 24-well plate and grow to the desired density.

-

Treat the cells with this compound (e.g., 10 µM) or DMSO for the desired time (e.g., 4-24 hours).

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block with blocking solution for 30 minutes.

-

Incubate with the primary anti-YAP antibody in blocking solution for 1 hour.

-

Wash with PBS and incubate with the fluorophore-conjugated secondary antibody and DAPI for 1 hour in the dark.

-

Wash with PBS and mount the coverslips on microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope.

-

Analyze the images to determine the nuclear-to-cytoplasmic ratio of YAP fluorescence intensity.

Cell Proliferation Assay

This assay measures the effect of this compound on the rate of cell growth.

Materials:

-

Cell line of interest (e.g., HEKa)

-

This compound (stock solution in DMSO)

-

96-well plates

-

Cell counting solution (e.g., CellTiter-Glo®) or a hemocytometer and trypan blue

-

Plate reader or microscope

Protocol:

-

Seed cells at a low density in a 96-well plate.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound or DMSO.

-

Incubate for a period of 1 to 3 days.

-

At the end of the incubation period, quantify the number of viable cells using a method like the CellTiter-Glo® assay or by trypsinizing and counting with a hemocytometer.

-

Compare the cell numbers in the this compound-treated wells to the control wells to determine the effect on proliferation.

In-Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration and wound closure.

Materials:

-

Cell line of interest (e.g., HEKa)

-

This compound (stock solution in DMSO)

-

6-well plates

-

200 µL pipette tip or a specialized wound healing insert

-

Microscope with a camera

Protocol:

-

Seed cells in 6-well plates and grow them to a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing this compound or DMSO.

-

Capture images of the scratch at time 0.

-

Incubate the plates and capture images at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

-

Measure the area of the scratch at each time point and calculate the rate of wound closure.

References

- 1. YAP-dependent proliferation by a small molecule targeting annexin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological YAP activation promotes regenerative repair of cutaneous wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for PY-60 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PY-60 is a small molecule activator of the transcriptional co-activator Yes-associated protein (YAP). It functions by directly targeting and inhibiting Annexin A2 (ANXA2), a key scaffolding protein in the Hippo signaling pathway. Under normal conditions, particularly at high cell density, ANXA2 sequesters YAP at the plasma membrane, facilitating its inhibitory phosphorylation by LATS1/2 kinases. This compound competitively binds to ANXA2, disrupting its interaction with YAP and preventing this inhibitory phosphorylation. Consequently, dephosphorylated and active YAP translocates to the nucleus, where it associates with TEAD transcription factors to initiate the expression of pro-proliferative and anti-apoptotic genes. These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate the Hippo-YAP signaling pathway.

Mechanism of Action of this compound

The mechanism of this compound revolves around its interaction with ANXA2, a crucial negative regulator of YAP activity. At high cell densities, ANXA2 is localized at the cell membrane and binds to YAP, facilitating its phosphorylation by the LATS1/2 kinases. This phosphorylation event leads to the cytoplasmic retention and subsequent degradation of YAP, thereby keeping its transcriptional activity in check.

This compound acts as an antagonist to this process. By binding directly to ANXA2, this compound liberates YAP from its membrane-bound sequestration. This allows YAP to remain in a dephosphorylated, active state. Active YAP then translocates to the nucleus, where it complexes with TEAD transcription factors to drive the expression of target genes such as CTGF and CYR61, promoting cell proliferation and survival.

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various cell lines and assays. This data can be used as a starting point for experimental design, though optimal concentrations may vary depending on the specific cell line and experimental conditions.

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| 293A-TEAD-LUC | Luciferase Reporter | EC50 | 1.5 - 1.6 | [1][2] |

| HEK293A | Transcriptional Response (RT-qPCR) | Effective Concentration | 10 | [3] |

| HEKa | Proliferation Assay | Effective Concentration | 1 | [3] |

| 293A | Western Blot (YAP dephosphorylation) | Effective Concentration | 20 | [4] |

| MCF10A, HEK293T, H69, HaCaT | Transcriptional Response (RT-qPCR) | Effective Concentration | Not specified | [1][2] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Solvent Selection : this compound is soluble in dimethyl sulfoxide (DMSO).

-

Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, in sterile DMSO.

-

Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on cell proliferation.

References

PY-60: Accelerating Wound Healing Through YAP Activation

Application Note and Protocols for Researchers

Introduction

PY-60 is a small molecule activator of the Yes-associated protein (YAP), a key transcriptional coactivator involved in cell proliferation and tissue regeneration.[1] By targeting and inhibiting Annexin A2 (ANXA2), this compound promotes the nuclear translocation of YAP, leading to the activation of a pro-proliferative transcriptional program in keratinocytes and dermal fibroblasts.[1][2] This activity makes this compound a promising therapeutic agent for accelerating the repair of cutaneous wounds.[1] This document provides detailed application notes and protocols for utilizing this compound in in vitro wound healing assays.

Mechanism of Action

This compound's mechanism of action centers on the modulation of the Hippo signaling pathway. Under normal conditions, ANXA2, a scaffolding protein, sequesters YAP at the plasma membrane, leading to its phosphorylation and subsequent inactivation.[1][2] this compound directly binds to ANXA2, disrupting this interaction and preventing YAP's sequestration.[1][2] This allows YAP to translocate to the nucleus, where it complexes with TEAD transcription factors to initiate the expression of genes that drive cell proliferation and migration, essential processes in wound healing.[1]

References

Application Notes and Protocols for Studying the Effects of PY-60 on Epidermal Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermis, the outermost layer of the skin, is maintained through a tightly regulated balance of keratinocyte proliferation, differentiation, and migration. The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of these processes.[1][2][3] Dysregulation of EGFR signaling is implicated in various skin disorders, including hyperproliferative diseases and cancer.[4] This document provides a framework for investigating the effects of a novel investigational inhibitor, PY-60, on epidermal keratinocytes, with a focus on its hypothetical role as an EGFR signaling modulator. These protocols can be adapted for the study of other small molecules targeting similar pathways in keratinocytes.

Hypothetical Mechanism of Action of this compound

For the purpose of this guide, we will hypothesize that this compound is a potent and selective inhibitor of EGFR phosphorylation. By binding to the ATP-binding site of the EGFR kinase domain, this compound is presumed to block the downstream activation of key signaling cascades, including the Ras-ERK/MAPK and PI3K-Akt pathways.[1][3] This inhibition is expected to reduce keratinocyte proliferation and migration and promote normal differentiation.

Key Experiments and Methodologies

A systematic approach is required to characterize the biological effects of this compound on epidermal keratinocytes. The following experimental workflow outlines the key stages of investigation.

Human Epidermal Keratinocyte (HEK) Culture

Primary Human Epidermal Keratinocytes (HEKs) are the preferred in vitro model. They should be cultured in a serum-free keratinocyte growth medium.[5]

-

Culture Medium: Keratinocyte Serum-Free Growth Medium supplemented with human epidermal growth factor (EGF) and bovine pituitary extract.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 70-80% confluency. Use trypsin/EDTA to detach cells and neutralize with trypsin inhibitor solution.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to HEKs.

-

Protocol:

-

Seed HEKs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]

-

Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7][8]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Cell Proliferation Assay (BrdU Incorporation)

This assay quantifies the effect of this compound on keratinocyte proliferation by measuring DNA synthesis.

-

Protocol:

-

Seed HEKs in a 96-well plate as described for the MTT assay.

-

Treat cells with non-toxic concentrations of this compound for 24-48 hours.

-

Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.[9][10][11]

-

Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to a peroxidase.[11]

-

Add the substrate and measure the colorimetric output using a microplate reader at 450 nm.[9]

-

-

Data Analysis: Express BrdU incorporation as a percentage of the control group.

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on keratinocyte migration.

-

Protocol:

-